6-Chlorohexanoyl chloride
Overview
Description
6-Chlorohexanoyl chloride is a chemical compound that can be synthesized through various chemical reactions involving chlorination and oxidation processes. It is not directly mentioned in the provided papers, but its synthesis and properties can be inferred from similar compounds and reactions described in the literature.
Synthesis Analysis
The synthesis of chlorinated organic compounds can be achieved through different methods. For instance, chromyl chloride has been used to oxidize cyclohexane, resulting in chlorocyclohexane and other products . Similarly, 6-chloro-1-indanone was synthesized using 4-chlorobenzyl chloride and diethyl malonate through a series of reactions including condensation, alkaline hydrolysis, decarboxylation, acyl chlorination, and Friedel-Crafts acylation, achieving a high yield and purity . These methods suggest that 6-chlorohexanoyl chloride could potentially be synthesized through similar chlorination and acylation reactions.
Molecular Structure Analysis
The molecular structure of chlorinated compounds can be complex and is often studied using various spectroscopic techniques. For example, the structure of a chlorinated cyclohexanone derivative was characterized by proton and carbon nuclear magnetic resonance, infrared, ultraviolet-visible, mass spectral analysis, and X-ray crystallography . These techniques could be applied to analyze the molecular structure of 6-chlorohexanoyl chloride to confirm its identity and purity.
Chemical Reactions Analysis
Chlorinated compounds can undergo a variety of chemical reactions. Chromyl chloride, for example, reacts with cyclohexane to produce chlorocyclohexane and cyclohexene . The reaction of a chlorine atom with benzene in solid para-hydrogen resulted in the formation of a σ-complex, indicating the potential for site-selective chlorination reactions . These studies demonstrate the reactivity of chlorinated compounds and suggest that 6-chlorohexanoyl chloride could also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds can be influenced by the presence of chlorine atoms. For instance, the photo-physical and nonlinear optical (NLO) properties of a chlorinated cyclohexanone derivative were found to be tunable via peripheral substituent chlorine atoms . The solvatochromic behavior and fluorescence lifetime were also investigated, showing the impact of chlorine on the excited state relaxation process . These findings imply that the physical and chemical properties of 6-chlorohexanoyl chloride could be similarly affected by its chlorine content and could be studied using comparable techniques.
Scientific Research Applications
Application 1: Preparation of tert-butyl-N-(2-(6-chlorovaleryl)phenyl)carbamate
- Summary of the Application : 6-Chlorohexanoyl chloride is used in the synthesis of tert-butyl-N-(2-(6-chlorovaleryl)phenyl)carbamate. This compound is an intermediate for synthesizing the ketone analog of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl)benzamide hydrochloride .
Application 2: Preparation of (S)-(-)6-chlorohexanoic acid (2-methoxymethylpyrrolidin-1-yl)amide
Safety And Hazards
properties
IUPAC Name |
6-chlorohexanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O/c7-5-3-1-2-4-6(8)9/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZILXAPNPKMOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)Cl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172950 | |
Record name | 6-Chlorohexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorohexanoyl chloride | |
CAS RN |
19347-73-0 | |
Record name | 6-Chlorohexanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19347-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chlorohexanoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019347730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chlorohexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chlorohexanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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